![molecular formula C17H22ClNO2 B4538303 1-{[2-(benzyloxy)benzyl]amino}propan-2-ol hydrochloride](/img/structure/B4538303.png)
1-{[2-(benzyloxy)benzyl]amino}propan-2-ol hydrochloride
Description
Synthesis Analysis
The synthesis of derivatives related to "1-{[2-(benzyloxy)benzyl]amino}propan-2-ol hydrochloride" often involves complex reactions including aminocarbonylation and ring closure reactions, as well as reactions with various amines and alcohols. For instance, compounds like 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride have been used as starting materials in alkylation and ring closure reactions to generate a structurally diverse library of compounds, showcasing the versatile synthetic approaches that can be applied to this class of chemicals (Roman, 2013).
Molecular Structure Analysis
The molecular structure of compounds in this category, including "1-{[2-(benzyloxy)benzyl]amino}propan-2-ol hydrochloride," is characterized by the presence of amino, hydroxyl, and chloride groups, which significantly influence their physical and chemical properties. Crystallographic studies of related compounds reveal complex conformations and interactions, such as hydrogen bonding and specific molecular arrangements, which are crucial for their reactivity and functionality (Nitek et al., 2020).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including transfer hydrogenation and glycosylation, demonstrating their reactivity and potential for further chemical modification. The transfer hydrogenation of imines to amines using propan-2-ol, catalyzed by specific compounds, is one example of their chemical reactivity, indicating their utility in synthetic organic chemistry (Samec & Bäckvall, 2002).
properties
IUPAC Name |
1-[(2-phenylmethoxyphenyl)methylamino]propan-2-ol;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2.ClH/c1-14(19)11-18-12-16-9-5-6-10-17(16)20-13-15-7-3-2-4-8-15;/h2-10,14,18-19H,11-13H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZUWTMUGYNQEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=CC=C1OCC2=CC=CC=C2)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Phenylmethoxyphenyl)methylamino]propan-2-ol;hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.